

An In-depth Technical Guide to 4-Iodo-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-3-methylbenzoic acid

Cat. No.: B1302337

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This technical guide provides a comprehensive overview of **4-iodo-3-methylbenzoic acid**, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and characterization.

Core Compound Properties

4-iodo-3-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom and a methyl group on the benzoic acid backbone, makes it a versatile intermediate for introducing the 4-iodo-3-methylbenzoyl moiety into larger molecules.

Quantitative Data Summary

The key quantitative properties of **4-iodo-3-methylbenzoic acid** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₈ H ₇ IO ₂
Molecular Weight	262.04 g/mol
CAS Number	52107-87-6

Synthesis of 4-Iodo-3-methylbenzoic Acid

A common and effective method for the synthesis of **4-Iodo-3-methylbenzoic acid** is through a Sandmeyer-type reaction, starting from 4-Amino-3-methylbenzoic acid. This process involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol outlines the necessary steps for the laboratory-scale synthesis of **4-Iodo-3-methylbenzoic acid**.

Materials:

- 4-Amino-3-methylbenzoic acid
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Distilled Water
- Ethanol
- Ice

Procedure:

- Diazotization:
 - In a flask, dissolve 4-Amino-3-methylbenzoic acid in a solution of distilled water and concentrated hydrochloric acid.
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
- Stir the mixture for an additional 20-30 minutes at 0-5 °C.
- Iodination:
 - In a separate beaker, dissolve potassium iodide in water.
 - Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.
 - Allow the reaction mixture to slowly warm to room temperature and then gently heat to approximately 50-60 °C for about one hour to ensure complete reaction.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - If a precipitate has formed, collect it by vacuum filtration. If the product is in solution, proceed with extraction.
 - To remove any excess iodine, wash the crude product (or the organic layer after extraction with a suitable solvent like diethyl ether or ethyl acetate) with a saturated solution of sodium thiosulfate.
 - Wash with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude **4-Iodo-3-methylbenzoic acid**.
- Purification by Recrystallization:
 - Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.

- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization

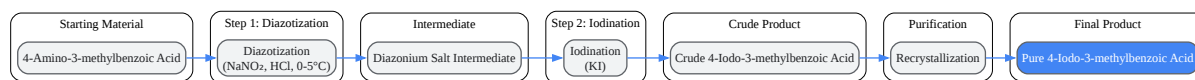
While specific, experimentally verified spectral data for **4-Iodo-3-methylbenzoic acid** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Expected Analytical Data:

- ^1H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of their positions on the aromatic ring.
- ^{13}C NMR: Resonances for the seven aromatic carbons and the methyl carbon. The carbon attached to the iodine will show a characteristic downfield shift.
- IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and aromatic C-H and C=C stretches.
- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 262.04 g/mol, along with a characteristic isotopic pattern due to the presence of iodine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Iodo-3-methylbenzoic acid**.



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Caption: Synthesis workflow for **4-Iodo-3-methylbenzoic acid**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com